N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide
CAS No.: 160072-51-5
Cat. No.: VC20901294
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160072-51-5 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | N-(5-methyl-4-phenyl-1H-imidazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H13N3O/c1-8-11(10-6-4-3-5-7-10)15-12(13-8)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16) |
| Standard InChI Key | FGKAUDMCEIPJIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2 |
Introduction
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of approximately 215.25 g/mol . This compound belongs to the imidazole family, which is known for its diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Methods
Although specific synthesis methods for N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide are not detailed in available literature, general approaches to synthesizing similar imidazole derivatives often involve condensation reactions between appropriate precursors like acetylguanidine or other guanidine derivatives with suitable aldehydes or ketones under acidic conditions .
Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth through interference with cellular processes |
| Antifungal | Inhibition of fungal growth by disrupting cell membrane integrity or metabolic pathways |
| Anticancer | Induction of apoptosis or inhibition of cell proliferation in cancer cells |
While detailed research findings specifically on N-(4-Methyl
Table: Research Findings on Similar Compounds
-
Similar compounds have shown significant cytotoxicity against certain cancer cell lines (e.g., HT29) .
-
The presence of phenyl groups can enhance lipophilicity (LogP = approximately 3), potentially affecting bioavailability and interaction with biological targets .
Given these considerations:
Future Directions
Future studies should focus on:
-
Synthesizing this compound using optimized methods.
-
Evaluating its pharmacokinetic profile.
-
Assessing potential therapeutic applications based on structural similarities to known bioactive molecules.
This approach will provide valuable insights into its potential uses in medicinal chemistry.
References:
\text{ } \text{ } \text{ }\text{ }\text{ }\text{ }\text{ } PubChem - $$$$ .
GABA$$ receptor interactions.]
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume